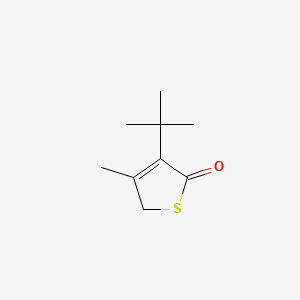
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-: is an organic compound belonging to the thiophenone family Thiophenones are sulfur-containing heterocyclic compounds with a five-membered ring structure This particular compound is characterized by the presence of a 3-(1,1-dimethylethyl) group and a 5-methyl group attached to the thiophenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- typically involves the following steps:
Formation of the Thiophenone Ring: The thiophenone ring can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-3-(1,1-dimethylethyl)-5-methylthiophene, using a base like sodium hydride in a solvent such as dimethylformamide.
Introduction of Substituents: The 3-(1,1-dimethylethyl) and 5-methyl groups can be introduced through alkylation reactions using suitable alkyl halides in the presence of a strong base like potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography may be employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the substituents on the thiophenone ring can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced thiophenone derivatives.
Substitution: Halogenated thiophenones, substituted thiophenones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties like conductivity or stability.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting diseases involving sulfur metabolism.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals.
Agriculture: The compound may have applications in the development of agrochemicals for pest control and crop protection.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- involves its interaction with molecular targets through its sulfur-containing thiophenone ring. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the 3-(1,1-dimethylethyl) and 5-methyl groups can influence the compound’s binding affinity and specificity towards different targets.
Vergleich Mit ähnlichen Verbindungen
Thiophenone: The parent compound without the 3-(1,1-dimethylethyl) and 5-methyl groups.
2(5H)-Thiophenone, 3-methyl-: A similar compound with only a 3-methyl group.
2(5H)-Thiophenone, 5-methyl-: A similar compound with only a 5-methyl group.
Comparison:
Uniqueness: The presence of both the 3-(1,1-dimethylethyl) and 5-methyl groups in 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl- imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with molecular targets.
Reactivity: Compared to its analogs, this compound may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions due to the combined effects of its substituents.
This detailed article provides a comprehensive overview of 2(5H)-Thiophenone, 3-(1,1-dimethylethyl)-5-methyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
57556-15-7 |
|---|---|
Molekularformel |
C9H14OS |
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
4-tert-butyl-3-methyl-2H-thiophen-5-one |
InChI |
InChI=1S/C9H14OS/c1-6-5-11-8(10)7(6)9(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
TXYNAPPCSQHSQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)SC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



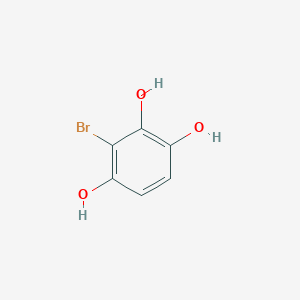
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)

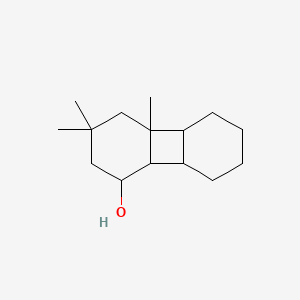
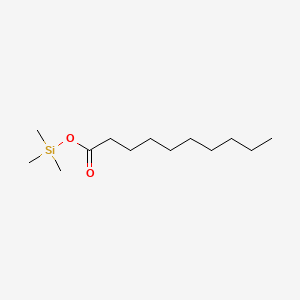


![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)

![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)

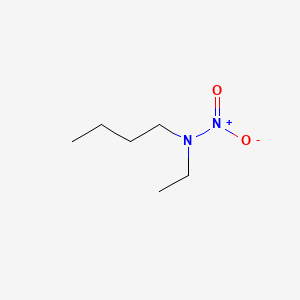
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
